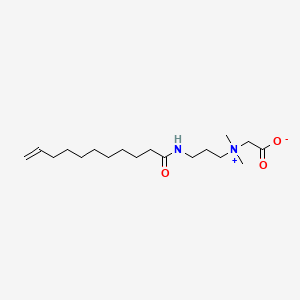![molecular formula C24H21NO4 B3047101 3-Hydroxy-2-[3-methoxy-4-(pyrrolidin-1-yl)phenyl]benzo[h]chromen-4-one CAS No. 1353224-61-9](/img/structure/B3047101.png)
3-Hydroxy-2-[3-methoxy-4-(pyrrolidin-1-yl)phenyl]benzo[h]chromen-4-one
Übersicht
Beschreibung
“3-Hydroxy-2-[3-methoxy-4-(pyrrolidin-1-yl)phenyl]benzo[h]chromen-4-one” is a chemical compound with the CAS Number: 1353224-61-9. It has a molecular weight of 387.44 . The IUPAC name for this compound is 2-(3-methoxy-4-(pyrrolidin-1-yl)phenyl)-2H-benzo[h]chromene-3,4-dione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C24H21NO4/c1-28-20-14-16(9-11-19(20)25-12-4-5-13-25)23-22(27)21(26)18-10-8-15-6-2-3-7-17(15)24(18)29-23/h2-3,6-11,14,23H,4-5,12-13H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 387.44 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 3-Hydroxy-2-[3-methoxy-4-(pyrrolidin-1-yl)phenyl]benzo[h]chromen-4-one:
Pharmacological Research
This compound is of significant interest in pharmacological research due to its potential as a bioactive molecule. The presence of the pyrrolidine ring, a versatile scaffold, enhances its pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule. These properties make it a promising candidate for developing new drugs targeting various diseases .
Cancer Research
The compound’s structure suggests potential applications in cancer research. Its ability to interact with specific cellular pathways and proteins could lead to the development of novel anticancer agents. Researchers are particularly interested in its potential to inhibit cancer cell proliferation and induce apoptosis in malignant cells .
Neuroprotective Agents
Given its structural characteristics, this compound may also serve as a neuroprotective agent. Studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress and neurotoxicity, making them potential candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Fluorescent Probes
The compound can be used as a fluorescent probe in biochemical assays. Its unique structure allows it to exhibit fluorescence properties, which can be utilized in imaging and detecting specific biomolecules within cells. This application is particularly valuable in studying cellular processes and diagnosing diseases .
Enzyme Inhibition Studies
Researchers are exploring the compound’s potential as an enzyme inhibitor. Its ability to bind to enzyme active sites and modulate their activity can be leveraged to study enzyme functions and develop inhibitors for therapeutic purposes. This is crucial in drug discovery, where enzyme inhibition plays a key role in treating various diseases .
Chemical Synthesis
The compound’s unique structure makes it a valuable intermediate in chemical synthesis. It can be used to synthesize more complex molecules, which are essential in developing new pharmaceuticals and materials. Its versatility in chemical reactions makes it a useful tool for synthetic chemists .
Material Science
In material science, the compound’s properties can be exploited to develop new materials with specific characteristics. For instance, its ability to form stable complexes with metals can be used to create materials with enhanced mechanical, thermal, or electrical properties. This application is particularly relevant in developing advanced materials for various industrial applications .
Biological Assays
The compound can be employed in various biological assays to study its effects on different biological systems. Its interactions with proteins, nucleic acids, and other biomolecules can provide insights into its biological activity and potential therapeutic applications. This makes it a valuable tool in both basic and applied biological research .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have shown nanomolar activity against ck1γ and ck1ε . These kinases play crucial roles in various cellular processes, including cell division, circadian rhythm, and Wnt signaling .
Mode of Action
It’s suggested that the compound might interact with its targets (such as ck1γ and ck1ε) and inhibit their activity . This inhibition could lead to changes in the downstream signaling pathways.
Biochemical Pathways
Given its potential targets, it might impact the wnt signaling pathway and other pathways regulated by ck1γ and ck1ε .
Result of Action
Given its potential inhibitory effects on ck1γ and ck1ε, it might lead to changes in cellular processes regulated by these kinases .
Action Environment
The compound’s action, efficacy, and stability might be influenced by various environmental factors. For instance, the solvent polarity can affect the molecular structure of similar compounds, influencing their reactivity . .
Eigenschaften
IUPAC Name |
3-hydroxy-2-(3-methoxy-4-pyrrolidin-1-ylphenyl)benzo[h]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-28-20-14-16(9-11-19(20)25-12-4-5-13-25)23-22(27)21(26)18-10-8-15-6-2-3-7-17(15)24(18)29-23/h2-3,6-11,14,27H,4-5,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYFLTGQGIZYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C4=CC=CC=C4C=C3)O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701139976 | |
| Record name | 3-Hydroxy-2-[3-methoxy-4-(1-pyrrolidinyl)phenyl]-4H-naphtho[1,2-b]pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701139976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-[3-methoxy-4-(pyrrolidin-1-yl)phenyl]benzo[h]chromen-4-one | |
CAS RN |
1353224-61-9 | |
| Record name | 3-Hydroxy-2-[3-methoxy-4-(1-pyrrolidinyl)phenyl]-4H-naphtho[1,2-b]pyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353224-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2-[3-methoxy-4-(1-pyrrolidinyl)phenyl]-4H-naphtho[1,2-b]pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701139976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[6-Amino-8-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B3047022.png)






![(4S,2R,3R,5R)-2-[2-chloro-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B3047033.png)




